Cas no 24123-89-5 (1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)-)
24123-89-5 structure
Product Name:1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)-
CAS-nummer:24123-89-5
MF:C14H15NO
MW:213.275003671646
CID:272458
PubChem ID:243376
Update Time:2025-04-19
1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)-
- 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
- 1-Azabicyclo[2,2,2]octan-3-one, 2-(phenylmethylene)-
- CHEMBL1719258
- (2Z)-2-(phenylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- AKOS030239978
- DTXSID401305275
- Maybridge3_005984
- HMS3080O04
- 2-Benzylidene quinuclidine-3-one
- 2-phenylmethylene-1-azabicyclo[2.2.2]octan-3-one
- 2-benzylidene-3-oxoquinuclidine
- 24123-89-5
- 2-Benzylidene-3-quinuclidinone
- 2-benzylidene-3-oxo-1-azabicyclo[2.2.2]octane
- MLS002667567
- RBGFDYWXBIXLSF-UHFFFAOYSA-N
- SMR001557332
-
- Inchi: 1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
- InChI-sleutel: RBGFDYWXBIXLSF-UHFFFAOYSA-N
- LACHT: O=C1C(=CC2C=CC=CC=2)N2CCC1CC2
Berekende eigenschappen
- Exacte massa: 213.11545
- Monoisotopische massa: 213.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 1
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 20.3A^2
- XLogP3: 2.7
Experimentele eigenschappen
- Dichtheid: 1.17
- Kookpunt: 388.2°C at 760 mmHg
- Vlampunt: 159.3°C
- Brekindex: 1.616
- PSA: 20.31
1-Azabicyclo[2.2.2]octan-3-one,2-(phenylmethylene)- Gerelateerde literatuur
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1. Synthesis of perhydro-1,4-ethano-1,5-naphthyridine and perhydro-4,7-ethanopyrrolo[3,2-b]pyridine derivatives: potential NK1-receptor antagonists. X-Ray molecular structures of (4aR,8S,8aR)-6-oxo-8-phenylperhydro-1,4-ethano-1,5-naphthyridine and (4aR,7R,8R,8aR)-7,8-diphenylperhydro-1,4-ethano-1,5-naphthyridineYevgeny Besidsky,Kristina Luthman,Alf Claesson,Christopher J. Fowler,Ingeborg Cs?regh,Uli Hacksell J. Chem. Soc. Perkin Trans. 1 1995 465
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Mazarine Laurent,Stéphane Bostyn,Mathieu Marchivie,Yves Robin,Sylvain Routier,Frédéric Buron RSC Adv. 2021 11 19363
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3. Synthesis and reactivity of 6-carbamoyl-5-phenyl-2,3,5,6-tetrahydro-1H-1,4-ethanobenzo[f]quinoline. X-Ray molecular structure of (4aR,5S,6R,10bR)-5-phenyl-2,3,4a,5,6,10b-hexahydro-1H-1,4-ethanobenzo[f]quinolin-6-yl acetateYevgeny Besidsky,Kristina Luthman,Alf Claesson,Ingeborg Cs?regh,Uli Hacksell J. Chem. Soc. Perkin Trans. 1 1995 475
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